Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, an acetylphenyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Deprotection and Cyclization: Deprotection of the intermediate piperazines followed by selective intramolecular cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the acetylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperazine ring and acetylphenyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE: Similar structure but with an acetyloxy group.
ETHYL 4-[(4-METHYLPHENOXY)ACETYL]AMINO]BENZOATE: Contains a methoxyphenyl group instead of an acetylphenyl group.
Uniqueness
ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to the presence of both the piperazine ring and the acetylphenyl group, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-(4-acetylphenyl)piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H27N3O4/c1-3-30-23(29)19-4-8-20(9-5-19)24-22(28)16-25-12-14-26(15-13-25)21-10-6-18(7-11-21)17(2)27/h4-11H,3,12-16H2,1-2H3,(H,24,28) |
InChI Key |
UTQFZLBQGAYUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.